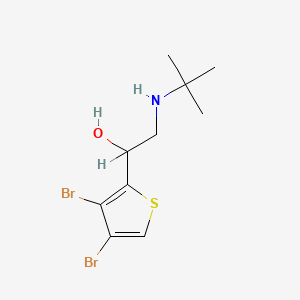

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol

描述

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol (CAS 62673-59-0) is a brominated thiophene derivative with the molecular formula C₁₀H₁₅Br₂NOS and a molecular weight of 357.11 g/mol . The compound features a tert-butylamino ethanol backbone attached to a 3,4-dibromothienyl group. Industrially, it is marketed as a high-purity chemical (99%) by CHEMLYTE SOLUTIONS CO., LTD, with applications in research and development .

属性

CAS 编号 |

62673-60-3 |

|---|---|

分子式 |

C10H15Br2NOS |

分子量 |

357.11 g/mol |

IUPAC 名称 |

2-(tert-butylamino)-1-(3,4-dibromothiophen-2-yl)ethanol |

InChI |

InChI=1S/C10H15Br2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |

InChI 键 |

MYWDVBBOWSVOLD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)NCC(C1=C(C(=CS1)Br)Br)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol typically involves multiple steps, starting with the bromination of thiophene to introduce bromine atoms at the 3 and 4 positions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification processes to ensure the removal of impurities. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity.

化学反应分析

Types of Reactions

2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: : Derivatives such as carboxylic acids or ketones.

Reduction: : Reduced forms of the compound with different functional groups.

Substitution: : Substituted derivatives with different halogens or other groups.

科学研究应用

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its biological activity and potential use in drug development.

Medicine: : Investigated for its therapeutic properties and possible use in treatments.

Industry: : Utilized in the production of materials with specific properties.

作用机制

The mechanism by which 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors or enzymes, or interfering with specific biochemical pathways.

相似化合物的比较

Structural Comparison with Similar Compounds

The tert-butylamino ethanol moiety is a common structural feature among beta-adrenergic agonists. Key analogs include:

Table 1: Structural Features of Selected Compounds

| Compound Name | Aromatic Substituent | CAS Number | Molecular Formula | Key Modifications |

|---|---|---|---|---|

| Target Compound | 3,4-dibromo-2-thienyl | 62673-59-0 | C₁₀H₁₅Br₂NOS | Brominated thiophene ring |

| Albuterol (Salbutamol) | 4-hydroxy-3-hydroxymethylphenyl | 51022-70-9 | C₁₃H₂₁NO₃·½H₂SO₄ | Hydroxyl and hydroxymethyl groups |

| Ritodrine | 2-chloro-4-hydroxyphenyl | 26652-09-5 | C₁₅H₂₄ClNO₃ | Chloro and hydroxyl groups |

| Tulobuterol Hydrochloride | 2-chlorophenyl | 56776-01-3 | C₁₂H₁₈ClNO·HCl | Chlorophenyl group |

| Pirbuterol | 5-hydroxy-6-hydroxymethyl-2-pyridyl | 38677-81-5 | C₁₂H₂₀N₂O₃ | Pyridyl ring with hydroxyl groups |

Key Observations :

- The thiophene ring in the target compound introduces sulfur into the aromatic system, differing from phenyl or pyridyl groups in other analogs.

- Polar functional groups (e.g., hydroxyl in albuterol, hydroxymethyl in salbutamol) in other compounds improve water solubility and bioavailability, which are critical for therapeutic efficacy .

Pharmacological and Functional Differences

Receptor Selectivity and Therapeutic Use

- Albuterol : A selective β₂-adrenergic agonist used for asthma and COPD. The 4-hydroxy-3-hydroxymethylphenyl group optimizes binding to pulmonary β₂ receptors .

- Ritodrine : A β₂-agonist with tocolytic activity, targeting uterine smooth muscle to delay preterm labor .

- Tulobuterol : A long-acting β₂-agonist delivered via transdermal patches, leveraging the chlorophenyl group for sustained receptor activation .

- Target Compound: No direct therapeutic data are available. Its dibromothienyl group may reduce β₂ selectivity due to increased hydrophobicity and steric hindrance, though this requires experimental validation.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | Albuterol Sulfate | Tulobuterol HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 357.11 | 576.70 | 264.19 |

| Boiling Point (°C) | 410 | N/A | N/A |

| Density (g/cm³) | 1.643 | 1.33 (solid) | 1.21 (solid) |

| Solubility | Likely low (non-polar) | High (sulfate salt) | Moderate (HCl salt) |

Notes:

常见问题

Q. What synthetic strategies are optimal for preparing 2-tert-Butylamino-1-(3,4-dibromo-2-thienyl)ethanol with high enantiomeric purity?

- Methodological Answer : The synthesis of tertiary amino alcohols like this compound typically involves nucleophilic substitution or reductive amination. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliary-mediated reactions can be employed. A multi-step approach may include:

Bromination of the thienyl precursor using (N-bromosuccinimide) in under UV light to achieve 3,4-dibromo substitution .

Coupling the brominated thienyl intermediate with a tert-butylamine derivative via a nucleophilic substitution reaction in anhydrous THF at 0–5°C.

Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization in ethanol to isolate enantiomers.

Monitor reaction progress using to confirm intermediate structures and chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric excess (ee) analysis .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as similar ethanolamine derivatives exhibit acute toxicity (e.g., respiratory irritation) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid contact with oxidizers (e.g., peroxides) due to flammability risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- and : Assign signals for the tert-butyl group (, singlet), thienyl protons (), and ethanolamine backbone () .

- FT-IR : Confirm hydroxyl () and amine () functional groups.

- HRMS : Use electrospray ionization (ESI) in positive mode to verify molecular ion peaks (, exact mass ~408.9 Da).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Diffuse diethyl ether vapor into a saturated dichloromethane solution of the compound at 4°C for slow crystallization.

- Data Collection : Use a synchrotron source (λ = 0.71073 Å) at 100 K to enhance resolution. Refinement with SHELXL-97 can achieve -values < 0.05.

- Analysis : Compare bond angles and torsion angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate stereochemistry .

Q. What strategies mitigate conflicting NMR and HPLC data when analyzing degradation products of this compound?

- Methodological Answer :

- Hypothesis Testing : Suspect oxidation of the thienyl ring or hydrolysis of the ethanolamine moiety. Perform LC-MS/MS (Q-TOF) to identify degradation fragments.

- Isotopic Labeling : Synthesize -labeled analogs to track bond cleavage sites.

- Kinetic Studies : Use Arrhenius plots (stability at 25–60°C) to model degradation pathways. Adjust buffer pH (e.g., phosphate vs. acetate) to isolate pH-sensitive reactions .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the thienyl substituents (e.g., replace Br with Cl or CF) and tert-butyl group (e.g., cyclopropyl or adamantyl).

- In Silico Docking : Use AutoDock Vina to predict binding affinities against target receptors (e.g., GPCRs). Prioritize analogs with ΔG < −8 kcal/mol.

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC) in HEK293 cells. Corrogate results with molecular dynamics simulations (NAMD) to refine SAR .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodological Answer :

- HPLC Optimization : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in acetonitrile/water (30→70% over 20 min). Adjust flow rate to 1.2 mL/min for baseline separation.

- 2D-LC : Couple size-exclusion (SEC) and reverse-phase (RP) columns to isolate high-polarity impurities.

- MS Detection : Employ charged aerosol detection (CAD) for non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。